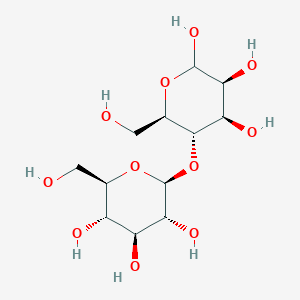

beta-D-glucosyl-(1->4)-D-mannopyranose

Vue d'ensemble

Description

Beta-D-glucosyl-(1->4)-D-mannopyranose: is a disaccharide composed of a beta-D-glucose molecule linked to a D-mannose molecule through a 1->4 glycosidic bond. This compound is a type of oligosaccharide and is known for its role in various biological processes and industrial applications.

Mécanisme D'action

Target of Action

The primary target of Epicellobiose is the enzyme β-glucosidase . This enzyme catalyzes the hydrolysis of the glycosidic bonds of cellobiose, resulting in the production of glucose . It plays a crucial role in the cellulase system, which consists of endoglucanases, exoglucanases, and β-glucosidases, and catalyzes the last step in cellulose hydrolysis .

Mode of Action

Epicellobiose interacts with its target, β-glucosidase, through a process known as hydrolysis . This interaction results in the breakdown of the glycosidic bonds of cellobiose, releasing glucose . The enzyme β-glucosidase acts randomly on soluble and insoluble β-(1,4)-glucan substrates .

Biochemical Pathways

The action of Epicellobiose affects the cellulose hydrolysis pathway . This pathway involves the breakdown of cellulose by enzymes such as endo-1,4-β-glucanases, cellobiohydrolases, and β-glucosidases . The endo-β-(1,4)-glucanases act on soluble and insoluble β-(1,4)-glucan substrates, breaking down cellulose by attacking the amorphous regions to produce more accessible new free chain ends for the action of cellobiohydrolases .

Result of Action

The action of Epicellobiose results in the production of glucose through the hydrolysis of the glycosidic bonds of cellobiose . This is a crucial step for the effective utilization of cellulose, especially in the context of biomass conversion processes .

Action Environment

The action of Epicellobiose, like that of many enzymes, can be influenced by environmental factors such as temperature and pH. For example, some β-glucosidases have been found to exhibit maximum activity at specific temperatures and pH levels . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-glucosyl-(1->4)-D-mannopyranose typically involves enzymatic or chemical methods. Enzymatic synthesis often uses glycosyltransferases or glycosidases to catalyze the formation of the glycosidic bond under mild conditions. Chemical synthesis may involve the use of protecting groups to selectively activate the hydroxyl groups of glucose and mannose, followed by glycosylation reactions using catalysts like silver triflate or boron trifluoride etherate.

Industrial Production Methods: Industrial production of beta-D-glucosyl-(1->4)-D-mannopyranose can be achieved through microbial fermentation processes. Specific strains of bacteria or yeast are engineered to produce the desired disaccharide by fermenting glucose and mannose substrates. The product is then purified using techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions: Beta-D-glucosyl-(1->4)-D-mannopyranose can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl group in the glucose or mannose unit can be reduced to form alcohols.

Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like periodic acid or bromine water are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like thionyl chloride or alkyl halides are used for substitution reactions.

Major Products:

Oxidation: Aldonic acids or uronic acids.

Reduction: Sugar alcohols like sorbitol or mannitol.

Substitution: Halogenated sugars or alkylated sugars.

Applications De Recherche Scientifique

Beta-D-glucosyl-(1->4)-D-mannopyranose has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.

Biology: Studied for its role in cell signaling and recognition processes.

Medicine: Investigated for its potential as a prebiotic, promoting the growth of beneficial gut bacteria.

Industry: Utilized in the production of biofuels, food additives, and pharmaceuticals.

Comparaison Avec Des Composés Similaires

- Beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-acylsphingosine

- Beta-D-glucosyl-(1->4)-beta-D-galactopyranose

- Beta-D-glucosyl-(1->4)-beta-D-glucopyranose

Uniqueness: Beta-D-glucosyl-(1->4)-D-mannopyranose is unique due to its specific glycosidic linkage and the combination of glucose and mannose units. This structure imparts distinct biochemical properties and reactivity compared to other disaccharides, making it valuable for specific applications in research and industry.

Activité Biologique

Overview

Beta-D-glucosyl-(1->4)-D-mannopyranose is a disaccharide composed of a beta-D-glucose molecule linked to a D-mannose molecule via a 1->4 glycosidic bond. This compound is recognized for its significant biological activities, particularly in the fields of nutrition, microbiology, and biochemistry. Its potential applications as a prebiotic and its role in various metabolic pathways make it a compound of interest for researchers.

- Chemical Formula : C₁₂H₂₂O₁₁

- CAS Number : 27452-49-9

- Molecular Weight : 342.31 g/mol

Biological Functions

1. Prebiotic Effects

Beta-D-glucosyl-(1->4)-D-mannopyranose has been studied for its prebiotic properties, promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. These bacteria play crucial roles in maintaining gut health and enhancing immune function. Research indicates that this disaccharide can stimulate the proliferation of these beneficial microorganisms, thereby contributing to improved gut flora composition and overall health .

2. Metabolic Pathways

The metabolism of beta-D-glucosyl-(1->4)-D-mannopyranose involves enzymatic reactions facilitated by specific glycoside hydrolases. For instance, enzymes like BT1033 from Bacteroides thetaiotaomicron have been identified to catalyze the reversible phosphorolysis of related compounds, indicating a sophisticated metabolic pathway that utilizes this disaccharide efficiently .

Case Studies

Case Study 1: Prebiotic Potential

A study conducted on the effects of beta-D-glucosyl-(1->4)-D-mannopyranose on gut microbiota demonstrated that supplementation led to a significant increase in populations of beneficial bacteria compared to control groups. This was measured using real-time PCR techniques to quantify bacterial DNA levels before and after supplementation .

Case Study 2: Enzymatic Activity

Research highlighted the role of specific enzymes in the breakdown and utilization of beta-D-glucosyl-(1->4)-D-mannopyranose. The enzyme BT1033 was shown to enhance the efficiency of energy extraction from this disaccharide, presenting an alternative pathway for ATP generation compared to traditional methods involving ATP-dependent hexokinases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Beta-D-galactosyl-(1->4)-D-glucosyl-(1<->1)-N-acylsphingosine | Glycolipid | Cell signaling and immune modulation |

| Beta-D-glucosyl-(1->4)-beta-D-galactopyranose | Disaccharide | Prebiotic effects and gut health improvement |

| Beta-D-glucosyl-(1->4)-beta-D-glucopyranose | Disaccharide | Energy source and metabolic substrate |

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9-,10-,11?,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-LNCRCTFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural significance of epicellobiose within konjac glucomannan?

A1: Epicellobiose, consisting of a glucose and mannose unit linked by a β-1,4-glycosidic bond, is a structural component of konjac glucomannan. Research shows that enzymatic hydrolysis of konjac glucomannan using purified cellulases yields epicellobiose as one of the isolated oligosaccharides. [] This suggests that the glucose and mannose units are directly linked within the larger glucomannan structure.

Q2: How is epicellobiose produced through enzymatic degradation of konjac glucomannan?

A2: Epicellobiose is generated alongside other oligosaccharides during the enzymatic breakdown of konjac glucomannan. Studies utilizing a purified mannanase from Streptomyces sp. have successfully isolated epicellobiose from the hydrolytic products. [] Similarly, human fecal enzymes have also been shown to degrade konjac glucomannan, producing epicellobiose as a key disaccharide product. []

Q3: Can epicellobiose be further broken down by enzymes?

A3: Yes, research indicates that cell-associated enzymes present in human feces can further degrade epicellobiose into its constituent monosaccharides, glucose and mannose. [] This breakdown contributes to the overall fermentation process of konjac glucomannan in the human gut.

Q4: What is the role of epicellobiose in transglycosylation reactions?

A4: Studies have demonstrated that β-glucosidase, an enzyme isolated from Streptomyces sp., can utilize epicellobiose as a substrate in transglycosylation reactions. [] The enzyme facilitates the transfer of the glucose moiety from epicellobiose to other acceptor molecules, leading to the formation of new glycosidic bonds and potentially novel oligosaccharides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.